

How to avoid racemization of Fmoc-His(Tos)-OH during coupling

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Compound of Interest

Compound Name: *Fmoc-His(Tos)-OH*

Cat. No.: *B038236*

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Technical Support Center: Fmoc-His(Tos)-OH Coupling

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of **Fmoc-His(Tos)-OH** during peptide coupling.

Frequently Asked Questions (FAQs)

Q1: Why is **Fmoc-His(Tos)-OH** particularly susceptible to racemization during coupling?

Histidine residues are highly prone to racemization due to the imidazole side chain. The π -nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α -proton of the activated amino acid. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can result in a mixture of L- and D-isomers, leading to racemization. [1][2][3] The tosyl (Tos) protecting group on the tele-nitrogen (τ -nitrogen) does not effectively prevent this intramolecular catalysis by the pros-nitrogen (π -nitrogen). [4][5]

Q2: What is the primary mechanism of racemization for **Fmoc-His(Tos)-OH**?

The primary mechanism of racemization for histidine derivatives during coupling involves the intramolecular abstraction of the α -proton by the π -nitrogen of the imidazole ring. [2] This is different from the oxazolone (or azlactone) formation mechanism that is predominant for many

other amino acids.^{[2][6]} The formation of the planar enolate intermediate is the key step that leads to the loss of stereochemical integrity.^{[1][3]}

Q3: How does the choice of coupling reagent affect the racemization of **Fmoc-His(Tos)-OH**?

The choice of coupling reagent is a critical factor in controlling racemization. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, can lead to significant racemization.^{[2][6][7]} Phosphonium-based reagents, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), and aminium/uronium reagents like HBTU and HATU, especially when used with additives, are generally more effective at minimizing racemization for histidine derivatives.^{[2][7]} However, even with milder reagents, some level of racemization can occur.^[8]

Q4: What role do additives play in preventing racemization?

Additives are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.^{[6][7]} Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) react with the activated amino acid to form an active ester. This active ester is more stable and less prone to racemization than the initial activated intermediate.^[9] HOAt and OxymaPure are generally considered more effective than HOBt in suppressing racemization.^{[9][10][11]}

Q5: Are there alternative side-chain protecting groups for Histidine that offer better protection against racemization?

Yes, the choice of the side-chain protecting group is a primary strategy to suppress racemization.^[3] Protecting the π -nitrogen of the imidazole ring is particularly effective.^{[4][12]} Derivatives like Fmoc-His(Boc)-OH, Fmoc-His(MBom)-OH, and Fmoc-His(Bum)-OH have shown significantly lower levels of racemization compared to those with protection on the τ -nitrogen, such as Fmoc-His(Trt)-OH and, by extension, **Fmoc-His(Tos)-OH**.^{[1][5]}

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
High levels of D-His isomer detected after coupling.	Racemization during the activation/coupling step.	<p>1. Optimize Coupling Reagent & Additive: Switch to a coupling reagent known for low racemization, such as DEPBT. If using a carbodiimide (e.g., DIC), always include a highly effective additive like HOAt or OxymaPure.^{[2][9]} 2. Control Temperature: Lower the coupling reaction temperature. ^[6] For microwave-assisted synthesis, reducing the temperature can significantly limit histidine racemization.^[2] 3. Minimize Pre-activation Time: Prolonged pre-activation of Fmoc-His(Tos)-OH can increase the risk of racemization.^[13] An in situ activation approach is often preferred. 4. Choice of Base: If a base is required, use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like DIPEA.^[7] 5. Change Protecting Group: For sequences highly prone to racemization, consider switching to a histidine derivative with π-nitrogen protection, such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH.^{[1][5]}</p>

Incomplete coupling of Fmoc-His(Tos)-OH.	Steric hindrance or aggregation.	1. Increase Coupling Time/Temperature: While increasing temperature can increase racemization, a modest increase or longer coupling time might be necessary for difficult couplings. Monitor racemization levels carefully. 2. Solvent Choice: Use solvents known to reduce aggregation, such as N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO). [12]
		3. Microwave Synthesis: Microwave-assisted peptide synthesis can improve coupling efficiency, but temperature control is crucial to minimize racemization. [2]

Quantitative Data on Racemization

The following tables summarize the extent of racemization observed for histidine derivatives under different coupling conditions.

Table 1: Effect of Coupling Reagent and Additive on Fmoc-His(Trt)-OH Racemization

Coupling Reagent/Additive	D-His Isomer (%)	Reference
DIC/Oxyma	1.8	[8]
HATU/NMM	High	[8]
HBTU/HOBt/DIPEA	Variable, can be significant	[1]

Note: Data for Fmoc-His(Trt)-OH is presented as it is more widely studied and provides a relevant comparison for the similarly τ -protected **Fmoc-His(Tos)-OH**.

Table 2: Comparison of Different Side-Chain Protecting Groups for Histidine

Histidine Derivative	Coupling Conditions	D-His Isomer (%)	Reference
Fmoc-His(Trt)-OH	HCTU/6-Cl-HOBt/DIEA @ 25°C	8.0	[5]
Fmoc-His(Trt)-OH	HCTU/6-Cl-HOBt/DIEA @ 80°C	10.9	[5]
Fmoc-His(MBom)-OH	Not specified	Excellent protection	[5]
Fmoc-His(Boc)-OH	HBTU/HOBt/DIPEA	Significantly lower than Trt	[1]

Experimental Protocols

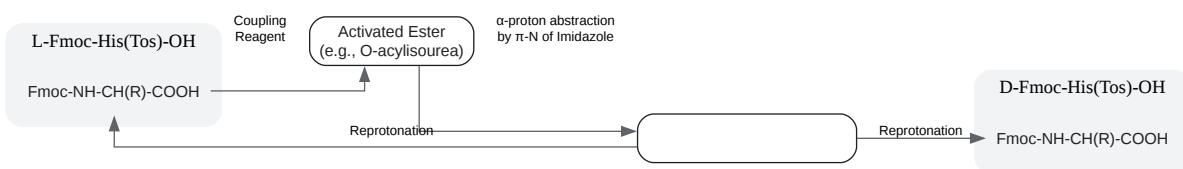
Protocol 1: Low-Racemization Coupling of **Fmoc-His(Tos)-OH** using DIC/OxymaPure

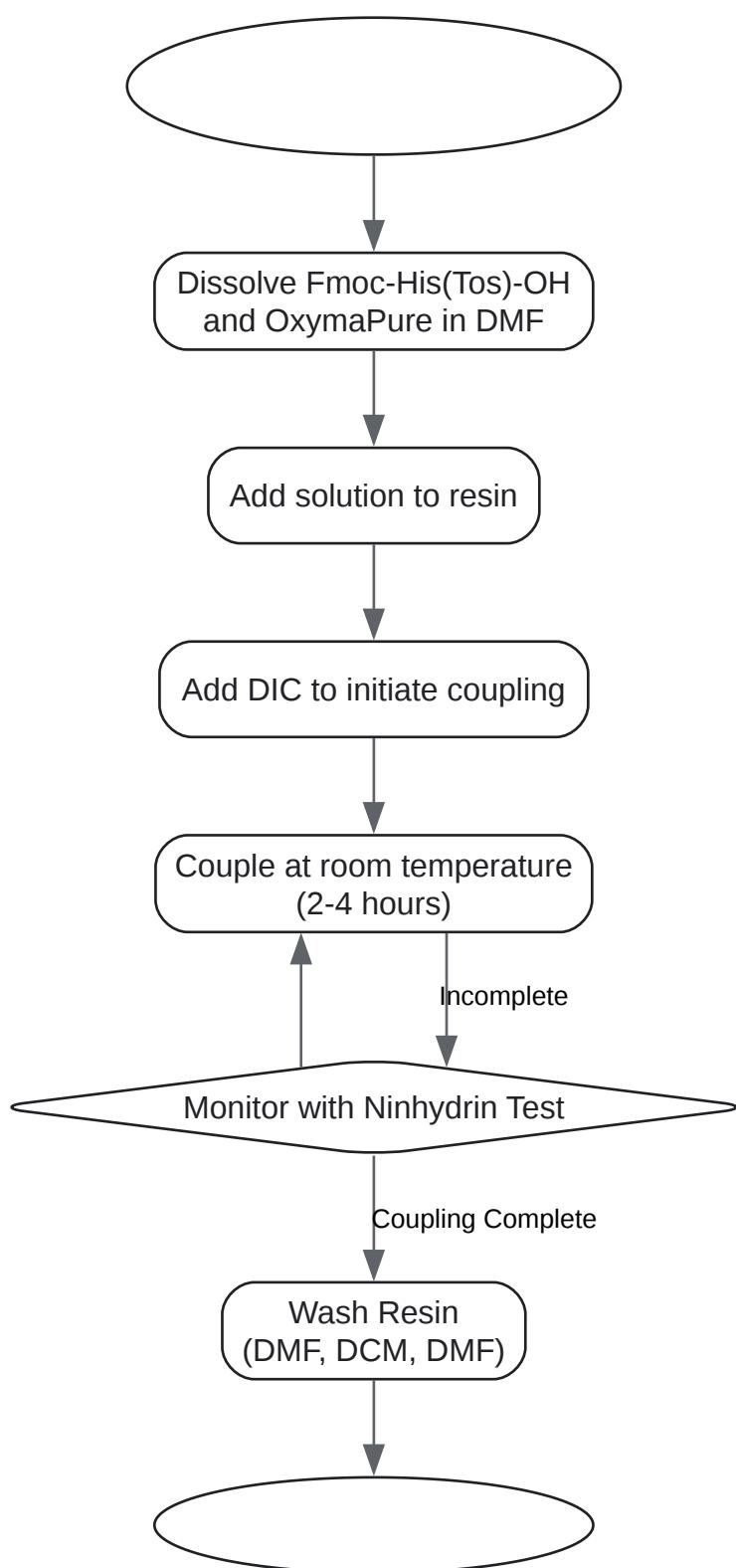
This protocol is designed to minimize racemization during the incorporation of **Fmoc-His(Tos)-OH**.

- Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
- Amino Acid and Additive Preparation: In a separate vessel, dissolve **Fmoc-His(Tos)-OH** (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in DMF.
- Addition to Resin: Add the amino acid/additive solution to the deprotected resin.
- Coupling Initiation: Add Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.) to the resin slurry.

- Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the coupling progress using a ninhydrin test.
- Washing: After complete coupling, wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Visualizations



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